

Technical Guide: Terephthalaldehyde Dioxime (CAS 18705-39-0)

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Compound of Interest

Compound Name: Terephthalaldehyde dioxime

CAS No.: 18705-39-0

Cat. No.: B098869

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Executive Summary

Terephthalaldehyde dioxime (CAS 18705-39-0) is a critical bifunctional intermediate in organic synthesis and materials science. Unlike its precursor, terephthalaldehyde, the dioxime features two reactive

moieties, making it a versatile "clip" in reticular chemistry. It serves as a primary precursor for 1,4-benzenedimethanamine (a key curing agent) and terephthalonitrile oxide (used in click chemistry for isoxazole synthesis).

This guide provides a definitive technical reference for researchers utilizing this compound in the synthesis of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and pharmaceutical intermediates.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

Accurate identification is paramount, as this compound is frequently confused with its aldehyde precursor (CAS 623-27-8) or its nitrile derivative (CAS 623-26-7).

Core Identifiers

Identifier Type	Value	Notes
CAS Number	18705-39-0	Distinct from Terephthalaldehyde (623-27-8)
IUPAC Name	(1E,4E)-1,4-benzenedicarbalddehyde dioxime	Often referred to as Terephthalaldoxime
Molecular Formula		
Molecular Weight	164.16 g/mol	
SMILES	<chem>ON=Cc1ccc(C=NO)cc1</chem>	Useful for cheminformatics search
InChI Key	UFJKQCPYFKAUEO-NXZHAISVSA-N	Stereochemistry specific (E,E-isomer)

Physicochemical Properties

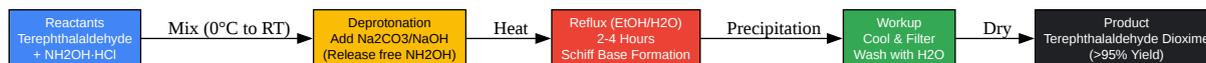
Property	Data	Experimental Context
Appearance	White to pale yellow powder	Crystalline solid
Melting Point	211.5 – 212.0 °C	High MP due to intermolecular H-bonding
Solubility	DMSO, DMF, Ethanol (hot)	Poorly soluble in water and cold ether
pKa	~10.5 (Oxime OH)	Weakly acidic proton
Stability	Air stable	Hydrolyzes back to aldehyde in strong acid

Part 2: Synthesis & Reaction Mechanism

The synthesis of **terephthalaldehyde dioxime** is a classic nucleophilic addition-elimination reaction. The protocol below is optimized for yield and purity, minimizing the formation of the mono-oxime impurity.

Reaction Logic (Graphviz Visualization)

The following diagram outlines the critical process flow, distinguishing between the kinetic mixing phase and the thermodynamic reflux phase.



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Figure 1: Step-wise synthesis workflow for high-purity **terephthalaldehyde dioxime**.

Optimized Experimental Protocol

Reagents:

- Terephthalaldehyde (10 mmol, 1.34 g)
- Hydroxylamine hydrochloride (22 mmol, 1.53 g) - Excess ensures complete conversion.
- Sodium Carbonate () (11 mmol, 1.16 g) or NaOH (22 mmol).
- Solvent: Ethanol/Water (1:1 v/v, 50 mL).

Step-by-Step Methodology:

- Preparation: Dissolve hydroxylamine hydrochloride in 10 mL of water. In a separate flask, dissolve terephthalaldehyde in 25 mL of warm ethanol.
- Deprotonation: Slowly add the sodium carbonate solution to the hydroxylamine solution.
Note: Evolution of gas will occur. This releases the free nucleophilic hydroxylamine base.
- Addition: Add the aldehyde solution to the hydroxylamine mixture dropwise under stirring.

- **Reflux:** Heat the mixture to reflux () for 2–3 hours. The solution typically turns clear then precipitates the white solid upon cooling.
- **Isolation:** Cool the reaction mixture to room temperature (or to maximize yield). Filter the precipitate via vacuum filtration.
- **Purification:** Wash the filter cake extensively with cold water (to remove NaCl and unreacted hydroxylamine) followed by a small amount of cold ethanol.
- **Drying:** Dry in a vacuum oven at for 4 hours.

Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the lone pair on the nitrogen atom of hydroxylamine onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate (carbinolamine), which subsequently undergoes acid-catalyzed dehydration to form the

double bond.

Part 3: Applications in Drug Discovery & Materials

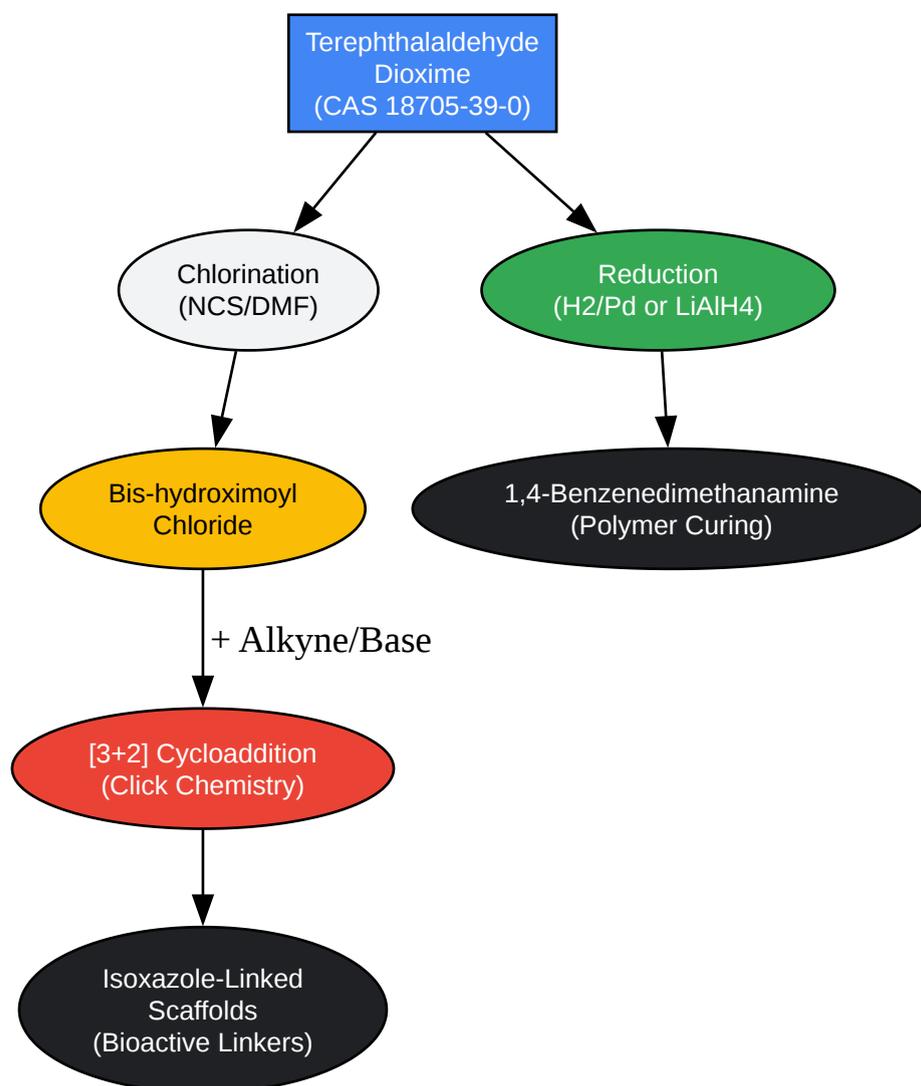
Terephthalaldehyde dioxime is rarely the final API; rather, it is a privileged scaffold intermediate.

Reticular Chemistry (COFs and MOFs)

In the development of Covalent Organic Frameworks (COFs), the dioxime functionality serves as a precursor to nitrile oxides. Through in situ generation of terephthalonitrile oxide, researchers can perform [3+2] cycloadditions with alkynes to form isoxazole-linked COFs. These frameworks are highly stable and used for drug encapsulation and controlled release.

Pathway to Isoxazole Libraries (Graphviz Visualization)

The following diagram illustrates the divergence from the dioxime to downstream pharmaceutical intermediates.



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Figure 2: Synthetic divergence from **terephthalaldehyde dioxime** to bioactive scaffolds and polymer precursors.

Pharmaceutical Relevance

- **Linker Chemistry:** Used to create rigid spacers in PROTACs (Proteolysis Targeting Chimeras) where defined distance between ligands is crucial.
- **Antidote Research:** While not a primary drug, oxime structures are investigated for reactivating acetylcholinesterase inhibited by organophosphates, though mono-pyridinium oximes (like Pralidoxime) are more common.

Part 4: Safety & Handling (SDS Highlights)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT-SE	H335	May cause respiratory irritation.

Handling Protocol:

- PPE: Nitrile gloves and safety glasses are mandatory.
- Inhalation: Handle in a fume hood. The powder can be fine and easily inhaled.
- Thermal Hazard: Do not heat above

without safety controls, as oximes can undergo energetic decomposition (Beckmann rearrangement or explosion) at high temperatures.

References

- National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 135482632, **Terephthalaldehyde dioxime**. Retrieved January 29, 2026 from [[Link](#)]
- ChemSrc.CAS 18705-39-0 Entry and Physicochemical Data.[1][2] Retrieved January 29, 2026 from [[Link](#)]

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Sources

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- 2. [lookchem.com \[lookchem.com\]](#)
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